molecular formula C8H7Br2FO B1447551 1-Bromo-3-(2-bromoethoxy)-5-fluorobenzene CAS No. 1503274-86-9

1-Bromo-3-(2-bromoethoxy)-5-fluorobenzene

Cat. No. B1447551
M. Wt: 297.95 g/mol
InChI Key: JRBUQOPWQQLQPD-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-bromoethoxy)-5-fluorobenzene, also known as 2-bromoethoxy-5-fluorobenzene, is a fluorinated aromatic compound that has been widely studied due to its unique properties. It is a colorless, crystalline solid with a melting point of approximately 75°C and a boiling point of approximately 180°C. It is soluble in many organic solvents and is stable in air. This compound is used in a variety of applications, including organic synthesis, drug synthesis, and material science.

Scientific Research Applications

  • Carbonylative Transformations : A study by Chen et al. (2014) explored the carbonylative transformation of 1-bromo-2-fluorobenzenes with various nucleophiles. This process yields six-membered heterocycles, potentially including 1-bromo-3-(2-bromoethoxy)-5-fluorobenzene, and has applications in organic synthesis and pharmaceuticals (Chen, Natte, Neumann, & Wu, 2014).

  • Photofragment Spectroscopy : Research by Gu et al. (2001) on the ultraviolet photodissociation of similar compounds like 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene using photofragment translational spectroscopy provides insights into the photophysical and photochemical behaviors of halogenated benzenes, which can be relevant to environmental studies and materials science (Gu, Wang, Huang, Han, He, & Lou, 2001).

  • Synthetic Intermediate : The compound is likely used as a synthetic intermediate in various chemical reactions. For instance, Rutherford & Redmond (2003) discussed the preparation of 1-bromo-2-fluorobenzene, which suggests that similar compounds might be used in the synthesis of more complex molecules (Rutherford & Redmond, 2003).

  • Electrochemical Fluorination : Horio et al. (1996) investigated the electrochemical fluorination of halobenzenes, including compounds similar to 1-bromo-3-(2-bromoethoxy)-5-fluorobenzene. This research has applications in the field of electrochemistry and the development of fluorinated organic compounds (Horio, Momota, Kato, Morita, & Matsuda, 1996).

  • Vibrational Spectroscopy : The vibrational spectra of trisubstituted benzenes, including 1-bromo-3,5-difluorobenzene, have been recorded and analyzed, as discussed by Aralakkanavar et al. (1992). This research is significant in the field of spectroscopy and materials characterization (Aralakkanavar, Jeeragal, Kalkoti, & Shashidhar, 1992).

properties

IUPAC Name

1-bromo-3-(2-bromoethoxy)-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2FO/c9-1-2-12-8-4-6(10)3-7(11)5-8/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBUQOPWQQLQPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(2-bromoethoxy)-5-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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